Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1419101-33-9
VCID: VC2719431
InChI: InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7;/h7-9,11H,2-6H2,1H3;1H
SMILES: CCOC(=O)C1CC2CNCC2C1.Cl
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol

Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride

CAS No.: 1419101-33-9

Cat. No.: VC2719431

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride - 1419101-33-9

Specification

CAS No. 1419101-33-9
Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
IUPAC Name ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7;/h7-9,11H,2-6H2,1H3;1H
Standard InChI Key UOFBYUYFCIVCEU-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC2CNCC2C1.Cl
Canonical SMILES CCOC(=O)C1CC2CNCC2C1.Cl

Introduction

Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general knowledge of organic chemistry.

Synthesis and Preparation

The synthesis of ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride would likely involve a multi-step process starting from simpler pyrrole derivatives. This could include ring formation reactions followed by esterification and salt formation.

  • Ring Formation: The cyclopenta[c]pyrrole ring system can be formed through various methods, including cycloaddition reactions or intramolecular cyclizations.

  • Esterification: The carboxylic acid group is converted into an ethyl ester using standard esterification procedures.

  • Salt Formation: The final step involves converting the ester into its hydrochloride salt form by reaction with hydrochloric acid.

Potential Applications

Compounds with similar structures have been explored for their biological activities, including antiproliferative effects and potential use in drug discovery. For instance, derivatives of pyrrole and cyclopenta[c]pyrrole have been studied for their inhibitory effects on enzymes and proteins involved in cancer and other diseases .

Application AreaDescription
PharmaceuticalsPotential use in drug discovery due to biological activity.
Biological ResearchMay be used as a tool compound for studying cellular processes.

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